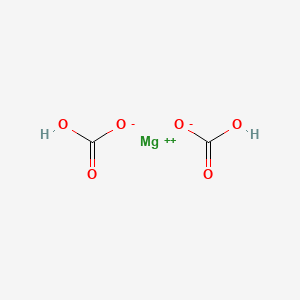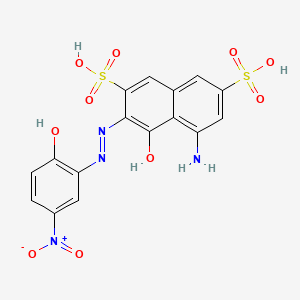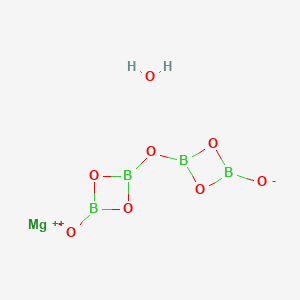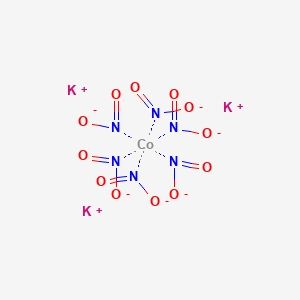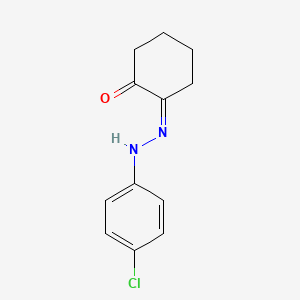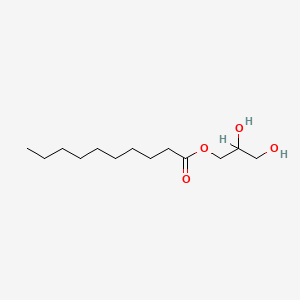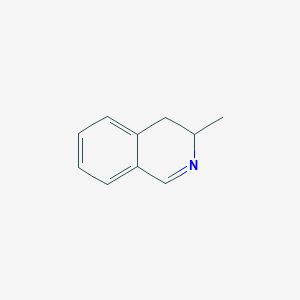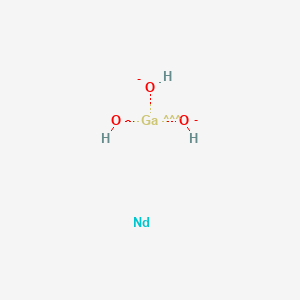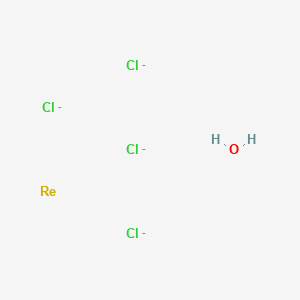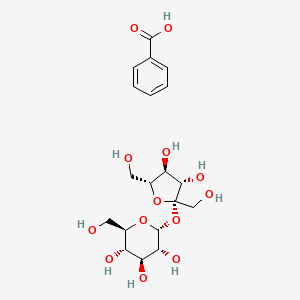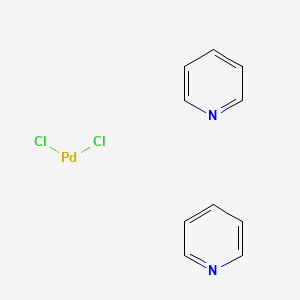
CERIUM MONOSULFIDE, 99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium monosulfide is a binary inorganic compound composed of cerium and sulfur, with the chemical formula CeS. It is the simplest of cerium sulfides and appears as a yellow crystalline solid. This compound is known for its high melting point and stability, making it useful in various industrial applications .
Synthetic Routes and Reaction Conditions:
- Cerium monosulfide can be synthesized by heating stoichiometric amounts of cerium and sulfur at high temperatures (around 2450°C). The reaction is as follows:
Direct Synthesis: Ce+S→CeS
Another method involves the reduction of dicerium trisulfide with cerium hydride:Reduction Reaction: Ce2S3+CeH2→3CeS+H2
Industrial Production Methods:
Carbothermic Reduction: This method involves the reduction of cerium dioxide with carbon in the presence of sulfur.
Types of Reactions:
Oxidation: Cerium monosulfide can undergo oxidation when exposed to air, forming cerium oxysulfide.
Reduction: It can be reduced back to cerium and sulfur under specific conditions.
Substitution: Cerium monosulfide can react with other elements or compounds to form various cerium-based compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can oxidize cerium monosulfide.
Reducing Agents: Hydrogen or other reducing agents can reduce cerium monosulfide.
Reaction Conditions: High temperatures and controlled atmospheres are often required for these reactions.
Major Products:
Oxidation: Cerium oxysulfide.
Reduction: Cerium and sulfur.
Aplicaciones Científicas De Investigación
Cerium monosulfide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology and Medicine: Cerium compounds, including cerium monosulfide, have been studied for their antimicrobial properties and potential use in wound healing.
Industry: It is used in the production of high-temperature ceramics and as a component in certain alloys.
Mecanismo De Acción
The mechanism by which cerium monosulfide exerts its effects involves its ability to interact with other elements and compounds. In biological systems, cerium compounds can mimic and replace calcium, which is presumed to be a major mechanism of their beneficial action. In industrial applications, its high melting point and stability make it an effective material for high-temperature processes .
Comparación Con Compuestos Similares
- Cerium Monoselenide (CeSe)
- Cerium Monotelluride (CeTe)
Comparison:
- Cerium Monosulfide vs. Cerium Monoselenide: Both compounds have similar structures and properties, but cerium monosulfide is more stable and has a higher melting point.
- Cerium Monosulfide vs. Cerium Monotelluride: Cerium monotelluride has a lower melting point and different reactivity compared to cerium monosulfide .
Cerium monosulfide stands out due to its high stability, melting point, and versatility in various applications, making it a unique and valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
12014-82-3 |
|---|---|
Fórmula molecular |
Ce2S3 |
Peso molecular |
376.427 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


